

An In-depth Technical Guide to 6-Carboxytetramethylrhodamine (6-TAMRA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 6-carboxytetramethylrhodamine (**6-TAMRA**), a widely used fluorescent dye. Detailed experimental protocols for its application in biomolecule labeling are provided, along with key quantitative data and visualizations to aid in experimental design and execution.

Core Chemical Structure and Properties

6-Carboxytetramethylrhodamine (**6-TAMRA**) is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.[1] Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties. The "tetramethylrhodamine" part of the name refers to the four methyl groups attached to the two nitrogen atoms. The "6-carboxy" designation specifies the position of the carboxylic acid group on the phenyl ring, which serves as a reactive handle for conjugation to other molecules.[2][3][4]

The chemical formula for **6-TAMRA** is C₂₅H₂₂N₂O₅, and its molecular weight is approximately 430.45 g/mol .[5][6][7] It is typically a dark red or violet solid that is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-carboxytetramethylrhodamine and its commonly used N-hydroxysuccinimidyl (NHS) ester derivative.

Property	6- Carboxytetramethylrhoda mine (Free Acid)	6- Carboxytetramethylrhoda mine NHS Ester (6-TAMRA- SE)
Molecular Formula	C25H22N2O5[5][6][7][8]	C29H25N3O7[1][9]
Molecular Weight	430.45 g/mol [6][10]	527.5 g/mol [1][9][11]
Excitation Maximum (\(\lambda\)ex)	540-546 nm[1][7][8][12]	546-554 nm[1][13]
Emission Maximum (λem)	565-575 nm[1][8][12]	570-577 nm[1]
Molar Extinction Coefficient (ε)	>78,000 M ⁻¹ cm ⁻¹ [1]	~95,000 M ⁻¹ cm ⁻¹ [13]
Appearance	Dark red solid[8]	Violet solid[1]
Solubility	DMSO, DMF, Methanol, Aqueous buffers (pH > 6.5)[8]	DMSO, DMF[1]
CAS Number	91809-67-5[5][6][7][8]	150810-69-8[9]

Experimental Protocols Labeling of Amine-Containing Biomolecules with 6 TAMRA NHS Ester

This protocol describes a general method for the covalent labeling of primary amine-containing biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, with **6-TAMRA** N-hydroxysuccinimidyl (NHS) ester.[14] The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.[1]

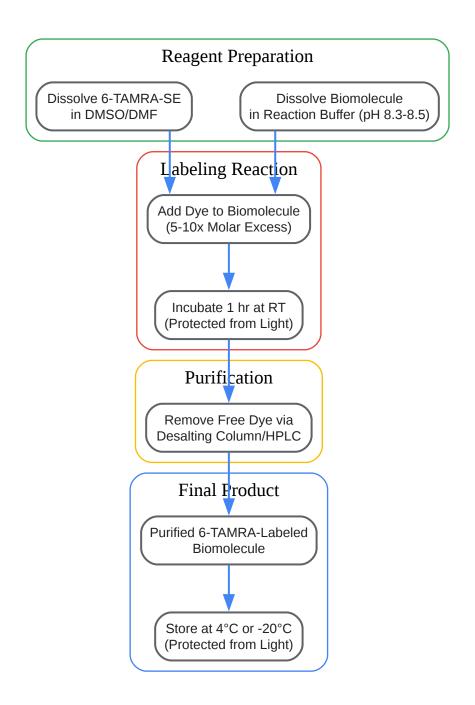
Materials:

• 6-Carboxytetramethylrhodamine NHS Ester (6-TAMRA-SE)

Foundational & Exploratory

- Amine-containing biomolecule (e.g., protein, peptide, or modified oligonucleotide)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3–8.5.[14][15] Note:
 Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[14]
- Purification column (e.g., desalting column or spin filter) suitable for the biomolecule of interest.[14]

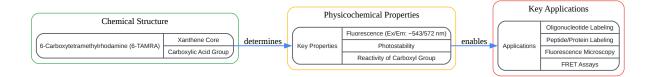
Procedure:


- Prepare 6-TAMRA-SE Stock Solution: Dissolve the 6-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14] This solution should be protected from light and can be stored at -20°C for 1-2 months.[15]
- Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1–10 mg/mL.[14]
- Calculate Molar Ratio: Determine the desired molar ratio of dye to biomolecule. A molar excess of 5–10 fold of 6-TAMRA-SE is often used for proteins and peptides.[14] The optimal ratio may need to be determined empirically.
- Reaction Incubation: Add the calculated volume of the 6-TAMRA-SE stock solution to the biomolecule solution.[14] Vortex the mixture gently to ensure thorough mixing. Incubate the reaction for 1 hour at room temperature, protected from light.[14] Alternatively, the reaction can be carried out overnight on ice.[15]
- Purification of the Conjugate: Following incubation, it is crucial to remove the unreacted, free dye. This is typically achieved using a desalting column, spin filter, or through chromatography methods like HPLC.[11][14] For proteins and nucleic acids, precipitation with ethanol or acetone can also be effective.[15]
- Storage of Labeled Conjugate: Store the purified, labeled biomolecule at 4°C in the dark. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.
 [10][14]

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with **6-TAMRA** NHS Ester.


Click to download full resolution via product page

Workflow for labeling biomolecules with 6-TAMRA NHS Ester.

Logical Relationships of 6-TAMRA

This diagram shows the relationship between the chemical structure of **6-TAMRA** and its properties and applications.

Click to download full resolution via product page

Relationship between **6-TAMRA**'s structure, properties, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. empbiotech.com [empbiotech.com]
- 2. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biotium.com [biotium.com]

- 9. 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | C29H25N3O7 | CID 2762606 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis routes of 6-TAMRA-SE [benchchem.com]
- 12. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youdobio.com [youdobio.com]
- 15. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Carboxytetramethylrhodamine (6-TAMRA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664190#chemical-structure-of-6carboxytetramethylrhodamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com